13,14-dihydro-15-keto-tetranor Prostaglandin E2
Overview
Description
13,14-Dihydro-15-keto-tetranor Prostaglandin E2 is a metabolite of Prostaglandin E2, which is part of the prostaglandin family of lipid compounds. These compounds are derived enzymatically from fatty acids and have important roles in various physiological processes, including inflammation, blood flow, and the formation of blood clots .
Mechanism of Action
Target of Action
The primary target of 13,14-dihydro-15-keto-tetranor Prostaglandin E2 (PGE2) is the prostaglandin E2 receptors EP2 and EP4 . These receptors are part of the prostaglandin family of receptors, which play a crucial role in a variety of physiological processes.
Biochemical Pathways
The compound is part of the cyclooxygenase pathway . It is a metabolite of PGE2, formed via a 15-keto PGE2 intermediate by the action of 15-oxo-PG Δ13 reductase . This pathway involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto PGs .
Pharmacokinetics
The pharmacokinetics of 13,14-dihydro-15-keto-tetranor PGE2 involve its metabolism and excretion. The removal of four carbons at the α-terminus and oxidation of the terminal ω-carbon produces the abundant urinary metabolites, including tetranor PGEM . It is known to have a short plasma half-life .
Action Environment
The action of 13,14-dihydro-15-keto-tetranor PGE2 can be influenced by various environmental factors. For instance, the presence of albumin can accelerate the non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2
Biochemical Analysis
Biochemical Properties
The biochemical reactions involving 13,14-dihydro-15-keto-tetranor Prostaglandin E2 are part of a common metabolic pathway for several prostaglandins. This pathway involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto Prostaglandins .
Cellular Effects
It is known that prostaglandins, including Prostaglandin E2, play a role in a variety of cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that prostaglandins, including Prostaglandin E2, can bind to specific receptors on the cell surface, leading to the activation or inhibition of enzymes and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 13,14-dihydro-15-keto Prostaglandin E2, from which it is derived, has a short plasma half-life .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It is known that prostaglandins, including Prostaglandin E2, can have varying effects at different dosages .
Metabolic Pathways
This compound is involved in the metabolic pathway of prostaglandins, which involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15 .
Transport and Distribution
It is known that prostaglandins, including Prostaglandin E2, can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that prostaglandins, including Prostaglandin E2, can be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13,14-dihydro-15-keto-tetranor Prostaglandin E2 typically involves the reduction of the double bond between carbon atoms 13 and 14 and the oxidation of the hydroxyl group at carbon 15 of Prostaglandin E2. This process can be achieved using specific enzymes such as prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase .
Industrial Production Methods: the general approach would involve the enzymatic conversion of Prostaglandin E2 to its metabolite using the aforementioned enzymes under controlled conditions .
Types of Reactions:
Oxidation: The hydroxyl group at carbon 15 is oxidized to a keto group.
Reduction: The double bond between carbon atoms 13 and 14 is reduced.
Common Reagents and Conditions:
Oxidation: Enzymes such as 15-hydroxyprostaglandin dehydrogenase.
Reduction: Enzymes such as prostaglandin Δ13-reductase.
Major Products Formed: The primary product formed from these reactions is this compound itself .
Scientific Research Applications
13,14-Dihydro-15-keto-tetranor Prostaglandin E2 is primarily used in scientific research to study the metabolic pathways of prostaglandins and their roles in various physiological processes. It is also used as a biomarker to understand the disposition and pharmacokinetics of Prostaglandin E2 in vivo .
Applications in Various Fields:
Chemistry: Used to study the chemical pathways and reactions of prostaglandins.
Biology: Helps in understanding the biological roles of prostaglandins in inflammation and other processes.
Medicine: Used in research to develop drugs targeting prostaglandin pathways.
Industry: Limited use, primarily in research and development settings.
Comparison with Similar Compounds
- 13,14-Dihydro-15-keto-tetranor Prostaglandin D2
- 13,14-Dihydro-15-keto Prostaglandin F2α
Comparison: While all these compounds are metabolites of their respective prostaglandins, 13,14-dihydro-15-keto-tetranor Prostaglandin E2 is unique in its specific metabolic pathway and the physiological roles it plays. It is specifically derived from Prostaglandin E2 and serves as a marker for its metabolic activity, whereas the other compounds are derived from different prostaglandins and have distinct roles and pathways .
Properties
IUPAC Name |
3-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-14,18H,2-10H2,1H3,(H,20,21)/t12-,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGACPXKRXBKDQL-MGPQQGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(=O)C1CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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